molecular formula C16H12F2N4O B2434117 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-08-4

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2434117
CAS No.: 866872-08-4
M. Wt: 314.296
InChI Key: MTXKETVMILLETM-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical reagent designed for advanced pharmacological and drug discovery research. This compound belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry due to its hydrogen bonding capabilities, metabolic stability, and role as a bioisostere . Research into closely related analogs has identified this specific chemical family as a source of potent and selective Pregnane X receptor (PXR) inhibitors . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its activation can lead to adverse drug-drug interactions and reduced therapeutic efficacy . Compounds with this core structure have been optimized to function as low-nanomolar inverse agonists and pure antagonists of PXR, providing valuable tools for investigating and mitigating PXR-mediated drug metabolism in vitro and in vivo . Furthermore, the 1,2,3-triazole pharmacophore is extensively investigated for developing multi-target anticancer agents, with studies highlighting its relevance for designing dual EGFR and telomerase inhibitors to combat resistant cancers . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXKETVMILLETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. Fluorine atoms are incorporated into the phenyl rings using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes nucleophilic substitution, enabling structural diversification. Key modifications include:

Reaction TypeReagents/ConditionsProducts/OutcomesBiological ImpactSource
Hydroxyamidine installationNH₂OH·HCl, DCC, DMAP, DCMN′-hydroxyamidine derivativesEnhanced IDO1 inhibition (IC₅₀: 92–94 nM)
Sulfamide formationSOCl₂, then NH₂SO₂NH₂, pyridineSulfamide-substituted triazolesImproved binding affinity

These modifications demonstrate how substituents at the carboxamide position modulate interactions with enzymatic pockets (e.g., IDO1’s polar residues in "pocket B") .

Coordination Chemistry with Metal Ions

The triazole ring acts as a chelating ligand, forming stable coordination complexes:

  • Copper(I) Complexation :

    • Conditions : Cu(I) salts (e.g., CuBr), room temperature, DMF.

    • Outcome : Infinite chains via bridging triazole-carboxamide ligands, confirmed by X-ray crystallography .

    • Application : Potential use in catalysis or material science.

Electrophilic Aromatic Substitution (EAS) on Fluorophenyl Groups

The fluorophenyl rings exhibit limited EAS due to fluorine’s electron-withdrawing nature. Predicted reactivity includes:

PositionReagentsProductNotes
Para to fluorineHNO₃/H₂SO₄, 0°CNitro-substituted derivativesMeta-directing effect of fluorine
Ortho to fluorineCl₂, FeCl₃Chlorinated analogsRequires harsh conditions

No direct experimental data exists for the parent compound, but analogs like 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide show similar inertness under mild EAS conditions.

Hydrolysis of the Carboxamide

Controlled hydrolysis yields carboxylic acid or amine derivatives:

ConditionsReagentsProductsYieldApplication
Acidic (HCl, Δ)6M HCl, refluxTriazole-4-carboxylic acid + aniline~70%Intermediate synthesis
Basic (NaOH, Δ)2M NaOH, ethanolCarboxylate salt + amine~65%Salt formation

Reduction Reactions

Selective reduction of the triazole ring remains challenging, but the carboxamide group can be reduced:

  • Amide to Amine :

    • Reagents : LiAlH₄, THF, 0°C → RT.

    • Product : 5-Methyl-1H-1,2,3-triazole-4-methanamine derivative.

    • Yield : ~50% (analog data) .

Biological Activity via Target Interaction

While not a classical reaction, the compound’s interaction with biological targets involves non-covalent bonding:

TargetInteraction TypeKey ResiduesFunctional ImpactSource
IDO1 enzymeH-bonding, π-stackingPhe226, Arg231, heme-FeInhibition (IC₅₀: <100 nM)
Cancer cell receptorsHalogen bondingTyr126, Phe163Apoptosis induction

Comparative Reactivity of Structural Analogs

The compound’s reactivity aligns with triazole-carboxamide analogs:

Analog (CAS)Key ReactionDistinct FeatureOutcome
1094411-42-3 EAS on chloro-fluorophenylChlorine enhances EASBrominated derivatives synthesized
866872-81-3 Methyl group oxidationFormation of carboxylic acidLower bioactivity vs. parent

Scientific Research Applications

Biological Activities

Anticancer Properties

Fluorinated triazoles, including the compound , have been shown to exhibit potent anticancer activities. Research indicates that fluorinated derivatives often outperform their non-fluorinated counterparts in inhibiting cancer cell proliferation. For instance, studies have demonstrated that triazole compounds can significantly inhibit growth in various cancer cell lines such as MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 1.62 µM to 28 mM depending on the specific structure and substituents of the triazole .

Mechanisms of Action

The mechanisms by which these compounds exert their anticancer effects often involve the inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation. For example, fluorinated triazoles have shown promising results in inhibiting DHFR activity, which is pivotal in the treatment of various malignancies .

Synthesis and Characterization

Synthetic Methodologies

The synthesis of 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions that utilize starting materials such as 3-fluoroaniline and 4-fluoroaniline. A common method includes:

  • Formation of Triazole Ring : This is achieved through the reaction of appropriate azoles with carboxylic acids under controlled conditions.
  • Functionalization : Subsequent reactions introduce fluorine substituents at specific positions to enhance biological activity.

The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Pharmacological Significance

The pharmacological significance of triazoles extends beyond anticancer properties. They have been implicated in:

  • Antimicrobial Activities : Several studies highlight the efficacy of triazole derivatives against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Triazoles have also shown promise in reducing inflammation, which is a critical factor in many chronic diseases.
  • Antiviral Properties : Some fluorinated triazoles exhibit activity against viral infections, making them candidates for antiviral drug development .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated various fluorinated triazole compounds for their anticancer properties against multiple cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to other analogs. The study utilized MTT assays to quantify cell viability post-treatment .

Case Study 2: Mechanistic Insights into DHFR Inhibition

Another investigation focused on the inhibition of dihydrofolate reductase by fluorinated triazole derivatives. The study revealed that certain structural modifications led to increased binding affinity to DHFR, thereby enhancing the anticancer efficacy of these compounds. The research employed kinetic assays to elucidate the mechanism of action .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The triazole ring can interact with metal ions and other cofactors, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(3-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    1-(3-bromophenyl)-N-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Bromine atoms replace fluorine, affecting the compound’s reactivity and interactions.

    1-(3-methylphenyl)-N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Methyl groups instead of fluorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its enhanced stability, bioavailability, and specific interactions due to the presence of fluorine atoms.

Biological Activity

1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H14F2N4O
  • Molecular Weight : 314.31 g/mol
  • Structure : The compound features a triazole ring, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. A study on related compounds showed that they inhibited cell proliferation and induced G2/M phase arrest in breast cancer cells through oxidative stress mechanisms and suppression of the Notch-AKT signaling pathway .
CompoundIC50 (µM)Cell LineMechanism
ZQL-4c5.0MCF-7Induces apoptosis via ROS production
ZQL-4d7.5MDA-MB-231Inhibits Notch signaling

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Studies have reported that certain derivatives can effectively inhibit the growth of various bacterial strains and fungi.

  • Example Study : A derivative of the triazole family was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL .

Structure-Activity Relationship (SAR)

The presence of fluorine substituents in the phenyl rings of the triazole structure appears to enhance biological activity. Fluorine atoms can influence lipophilicity and electronic properties, which may improve binding affinity to biological targets.

Key Findings from SAR Studies:

  • Fluorine Substitution : Enhances potency against certain cancer cell lines.
  • Triazole Ring : Essential for anticancer and antimicrobial activities.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of a triazole derivative on MCF-7 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis .
  • Antimicrobial Efficacy : In vitro testing showed that a related compound effectively inhibited pathogenic bacteria, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, similar triazole derivatives are synthesized via condensation of fluorinated aniline derivatives with isocyanides to form intermediate carboximidoyl chlorides, followed by azide cyclization (e.g., sodium azide reaction) to yield the triazole core . Purity optimization may require column chromatography or recrystallization.

Q. How is the structural identity of this compound validated in experimental settings?

Structural validation employs techniques like nuclear magnetic resonance (NMR) for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. X-ray crystallography (as in ) resolves stereochemistry and crystal packing, while HPLC ensures purity (>95%) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening includes:

  • Enzyme inhibition assays : COX-2 inhibition (via fluorometric or colorimetric kits) based on structural analogs showing anti-inflammatory activity .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Solubility profiling : Use of DMSO/PBS mixtures to determine solubility limits for in vitro dosing .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity and selectivity?

Structure-activity relationship (SAR) studies suggest:

  • Fluorine positioning : 3- vs. 4-fluorophenyl groups impact target binding due to electronic effects (e.g., dipole interactions with enzyme active sites) .
  • Methyl group on triazole : Enhances metabolic stability but may reduce solubility.
  • Carboxamide linker : Critical for hydrogen bonding with residues like histidine in COX-2 . Methodology: Systematic substitution via Suzuki coupling or Ullmann reactions, followed by enzymatic IC50 comparisons .

Q. What mechanistic insights explain its enzyme inhibition contradictions (e.g., COX-2 vs. carbonic anhydrase)?

Discrepancies arise from off-target interactions. Competitive binding assays (surface plasmon resonance) and molecular docking (AutoDock Vina) can identify binding pockets. For example, triazole carboxamides may bind COX-2’s hydrophobic channel but exhibit weaker affinity for carbonic anhydrase’s zinc center . Co-crystallization (as in ) with target enzymes resolves binding modes .

Q. What strategies mitigate its low aqueous solubility in preclinical studies?

Approaches include:

  • Prodrug design : Esterification of the carboxamide to improve lipophilicity.
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles .
  • Co-solvent systems : Use of cyclodextrins or poloxamers in pharmacokinetic studies .

Q. How can crystallographic data optimize lead compound development?

X-ray diffraction (e.g., single-crystal analysis in ) reveals conformational flexibility and intermolecular interactions. For instance, dihedral angles between triazole and fluorophenyl groups influence packing efficiency and solubility . Density functional theory (DFT) calculations further correlate crystal lattice energy with stability .

Q. What in vivo models are appropriate for assessing its efficacy in neurodegenerative diseases?

  • Alzheimer’s models : Transgenic mice (e.g., APP/PS1) for amyloid-beta reduction assays.
  • Neuroinflammation : LPS-induced microglial activation in rodents, measuring TNF-α and IL-6 levels via ELISA .
  • Pharmacokinetics : LC-MS/MS quantifies brain penetration after intravenous/oral administration .

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Contradictions may stem from cell-specific uptake or metabolism. Resolve via:

  • Metabolomic profiling : UPLC-QTOF-MS to identify active metabolites.
  • ABC transporter inhibition : Co-administration with verapamil to assess efflux pump effects .
  • Transcriptomic analysis : RNA-seq to correlate target expression with response variability .

Q. What computational tools predict its interactions with novel biological targets?

  • Molecular dynamics (MD) simulations : AMBER or GROMACS simulate binding stability over time.
  • Pharmacophore modeling : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bond acceptors near fluorine substituents) .
  • ADMET prediction : SwissADME forecasts bioavailability and toxicity risks .

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